N-(3-Oxo-3-phenylpropyl)-DL-threonine

Description

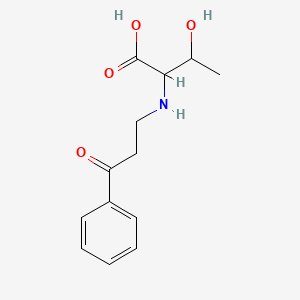

N-(3-Oxo-3-phenylpropyl)-DL-threonine is a synthetic derivative of DL-threonine, an amino acid with two stereoisomers (D- and L-forms). The compound features a threonine backbone modified by a 3-oxo-3-phenylpropyl group attached to its amino terminus.

Properties

CAS No. |

92515-07-6 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

3-hydroxy-2-[(3-oxo-3-phenylpropyl)amino]butanoic acid |

InChI |

InChI=1S/C13H17NO4/c1-9(15)12(13(17)18)14-8-7-11(16)10-5-3-2-4-6-10/h2-6,9,12,14-15H,7-8H2,1H3,(H,17,18) |

InChI Key |

KWKQHVWWHRVHNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)NCCC(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-3-phenylpropyl)-DL-threonine typically involves the reaction of 3-oxo-3-phenylpropanoic acid with DL-threonine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-3-phenylpropyl)-DL-threonine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the threonine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Alcohols from reduction.

- Substituted derivatives from nucleophilic substitution .

Scientific Research Applications

N-(3-Oxo-3-phenylpropyl)-DL-threonine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(3-Oxo-3-phenylpropyl)-DL-threonine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-Oxo-3-phenylpropyl)-DL-threonine with structurally or functionally related compounds, focusing on thermodynamic behavior, biological activity, and metabolic roles.

DL-Threonine

- Structure : DL-threonine lacks the 3-oxo-3-phenylpropyl modification present in the target compound.

- Thermodynamics : DL-threonine exhibits a vapor pressure approximately twice that of its L-form (L-threonine) at the same temperature. The enthalpy of sublimation for DL-threonine (ΔsubH° = 150.3 ± 4.3 kJ·mol⁻¹) is higher than that of L-threonine (ΔsubH° = 146.0 ± 2.1 kJ·mol⁻¹), suggesting stronger intermolecular interactions in the racemic crystal lattice .

- Biological Role : DL-threonine enhances electroporation efficiency in Bacillus subtilis ZK when used as a cell wall-weakening agent, outperforming glycine and Tween 80 . It is also enriched in gut microbiota studies, correlating with Bifidobacterium activity .

DL-Tryptophan

- Thermodynamics : Unlike DL-threonine, DL-tryptophan has a vapor pressure three times lower than its L-form. Its enthalpy of sublimation (ΔsubH° = 176.8 ± 3.3 kJ·mol⁻¹) is significantly higher than both DL-threonine and L-tryptophan, indicating distinct crystal packing behaviors .

N-Acetylputrescine and DL-Citrulline

- Metabolic Context : Both compounds are enriched in gut microbiota studies alongside DL-threonine. N-Acetylputrescine and DL-citrulline correlate with Bifidobacterium activity, similar to DL-threonine, but their roles in host metabolism differ (e.g., polyamine synthesis vs. urea cycle regulation) .

Key Research Findings

- Thermodynamic Stability: Racemic amino acids like DL-threonine exhibit stronger intermolecular bonding than their enantiopure counterparts, as evidenced by higher sublimation enthalpies .

- Microbial Applications : DL-threonine’s role in electroporation efficiency is strain-specific; it enhances efficiency in B. subtilis but reduces it in B. cereus .

- Gut Microbiota Interactions: DL-threonine abundance is linked to Bifidobacterium colonization, suggesting a bidirectional relationship between microbial metabolism and host amino acid availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.